
(4-Acetyltriazol-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetyltriazol-1-yl)urea is a chemical compound that belongs to the class of triazoles. It is a versatile compound that has been used in various scientific research applications. The compound is synthesized using a simple method that involves the reaction of acetyl chloride with triazole followed by a reaction with urea. The compound has been found to have significant biochemical and physiological effects and has been used in various lab experiments.
作用机制
The mechanism of action of (4-Acetyltriazol-1-yl)urea is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and fungi by disrupting their cell walls. The compound also inhibits the activity of certain enzymes that are essential for the survival of these microorganisms.
Biochemical and Physiological Effects:
(4-Acetyltriazol-1-yl)urea has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacteria and fungi, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. The compound has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
(4-Acetyltriazol-1-yl)urea has several advantages for lab experiments. The compound is easy to synthesize and is readily available. It has been found to have significant antifungal and antibacterial properties and has been used in various lab experiments. However, the compound has some limitations. It is not very soluble in water, which can limit its use in certain experiments. The compound also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of (4-Acetyltriazol-1-yl)urea. The compound has been found to have significant antifungal and antibacterial properties and has been used in the development of new drugs for the treatment of various diseases. Future studies could focus on the development of new drugs based on (4-Acetyltriazol-1-yl)urea. The compound could also be used in the development of new materials with antimicrobial properties. Further studies could also focus on the mechanism of action of (4-Acetyltriazol-1-yl)urea and its long-term effects on human health.
合成方法
The synthesis of (4-Acetyltriazol-1-yl)urea involves the reaction of acetyl chloride with triazole followed by a reaction with urea. The reaction occurs in two steps. In the first step, acetyl chloride reacts with triazole to form N-acetyl triazole. In the second step, N-acetyl triazole reacts with urea to form (4-Acetyltriazol-1-yl)urea. The reaction is carried out in the presence of a base such as sodium hydroxide.
科学研究应用
(4-Acetyltriazol-1-yl)urea has been used in various scientific research applications. The compound has been found to have significant antifungal and antibacterial properties. It has been used in the synthesis of various biologically active compounds. The compound has also been used in the development of new drugs for the treatment of various diseases.
属性
CAS 编号 |
177084-94-5 |
|---|---|
分子式 |
C5H7N5O2 |
分子量 |
169.14 g/mol |
IUPAC 名称 |
(4-acetyltriazol-1-yl)urea |
InChI |
InChI=1S/C5H7N5O2/c1-3(11)4-2-10(9-7-4)8-5(6)12/h2H,1H3,(H3,6,8,12) |
InChI 键 |
OJGIZDBSOHCJLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(N=N1)NC(=O)N |
规范 SMILES |
CC(=O)C1=CN(N=N1)NC(=O)N |
同义词 |
Urea, (4-acetyl-1H-1,2,3-triazol-1-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




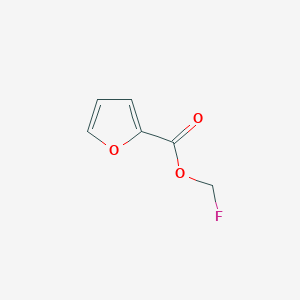

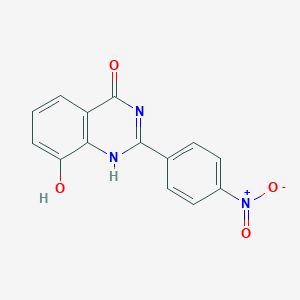
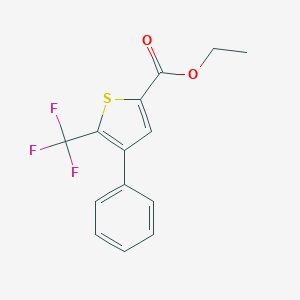

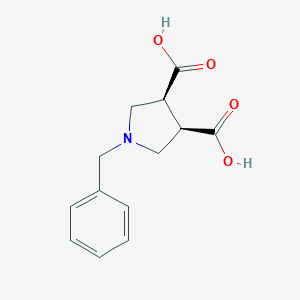
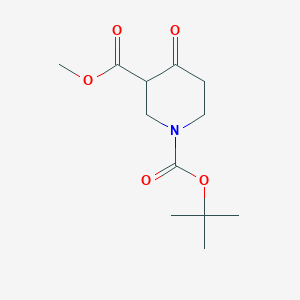


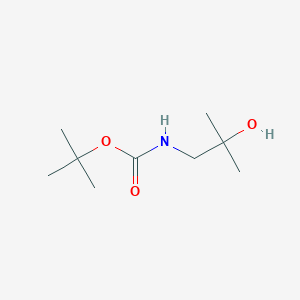
![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)
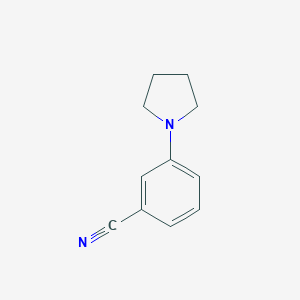
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)